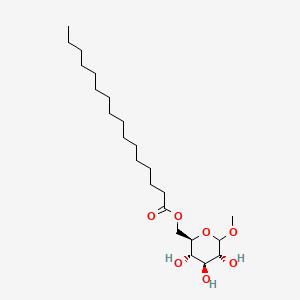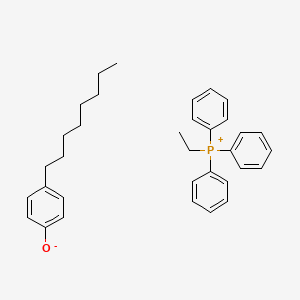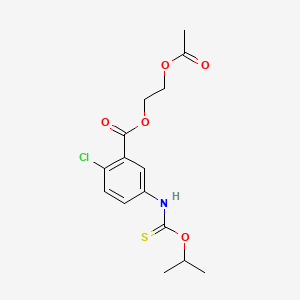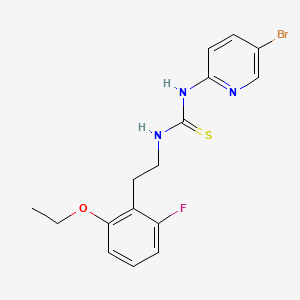
Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2-ethoxy-6-fluorophenyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(5-Brom-2-pyridinyl)-N’-(2-(2-Ethoxy-6-fluorphenyl)ethyl)- ist eine komplexe organische Verbindung, die zur Klasse der Thioharnstoffe gehört. Thioharnstoffe sind bekannt für ihre vielfältigen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Diese Verbindung mit ihren einzigartigen Substituenten kann unterschiedliche chemische und biologische Eigenschaften aufweisen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Thioharnstoffderivaten erfolgt typischerweise durch die Reaktion von Isothiocyanaten mit Aminen. Für diese spezifische Verbindung könnte der Syntheseweg Folgendes umfassen:
Herstellung des Isothiocyanat-Zwischenprodukts: Reaktion von 5-Brom-2-pyridin mit Thiophosgen, um das Isothiocyanat-Zwischenprodukt zu bilden.
Reaktion mit Amin: Das Isothiocyanat-Zwischenprodukt wird dann unter kontrollierten Bedingungen mit 2-(2-Ethoxy-6-fluorphenyl)ethylamin umgesetzt, um das gewünschte Thioharnstoffderivat zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion solcher Verbindungen umfasst oft die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren, präziser Temperatursteuerung und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Thioharnstoffderivate können verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Thioharnstoffe können oxidiert werden, um Sulfinyl- oder Sulfonyl-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Thioharnstoffe in die entsprechenden Amine umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können an den Stickstoff- oder Schwefelatomen auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Alkylhalogenide, Acylchloride.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfinyl- oder Sulfonylverbindungen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Thioharnstoffderivate haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukte in der organischen Synthese und als Liganden in der Koordinationschemie verwendet.
Biologie: Untersucht auf ihr Potenzial als Enzyminhibitoren und antimikrobielle Mittel.
Medizin: Untersucht auf ihr therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs und Infektionen.
Industrie: Verwendet in der Herstellung von Polymeren, Farbstoffen und landwirtschaftlichen Chemikalien.
Wirkmechanismus
Der Wirkmechanismus von Thioharnstoffderivaten beinhaltet oft die Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Diese Wechselwirkungen können die Aktivität des Ziels hemmen oder modulieren, was zu verschiedenen biologischen Wirkungen führt. Der genaue Mechanismus für diese Verbindung würde detaillierte biochemische Studien erfordern.
Wirkmechanismus
The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. The exact mechanism for this compound would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Thiourea, N-(2-Pyridinyl)-N’-(2-Phenylethyl)-
- Thiourea, N-(4-Brom-2-pyridinyl)-N’-(2-(2-Methoxyphenyl)ethyl)-
Einzigartigkeit
Die einzigartigen Substituenten an den Pyridin- und Phenylringen von Thiourea, N-(5-Brom-2-pyridinyl)-N’-(2-(2-Ethoxy-6-fluorphenyl)ethyl)- können im Vergleich zu anderen Thioharnstoffderivaten unterschiedliche chemische und biologische Eigenschaften verleihen
Eigenschaften
CAS-Nummer |
172505-89-4 |
|---|---|
Molekularformel |
C16H17BrFN3OS |
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)-3-[2-(2-ethoxy-6-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C16H17BrFN3OS/c1-2-22-14-5-3-4-13(18)12(14)8-9-19-16(23)21-15-7-6-11(17)10-20-15/h3-7,10H,2,8-9H2,1H3,(H2,19,20,21,23) |
InChI-Schlüssel |
IRIOIFXUMMFCIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


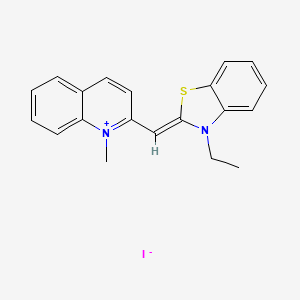

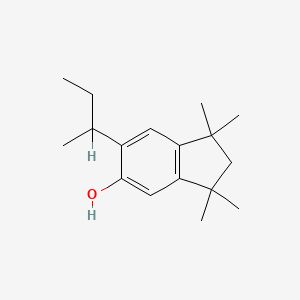

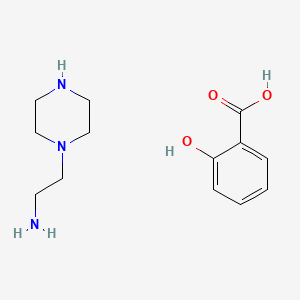
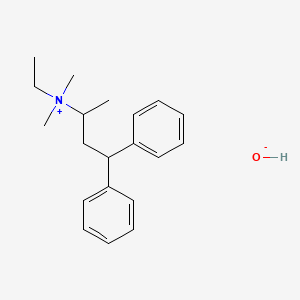
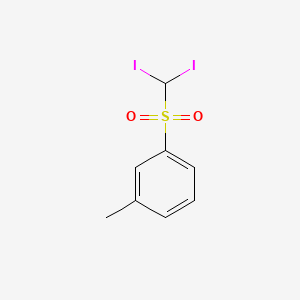
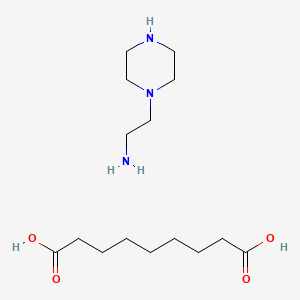

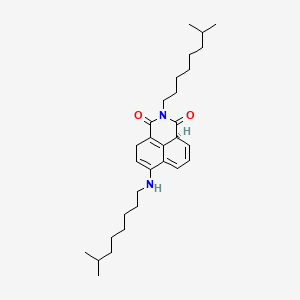
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
